molecular formula C8H7NO B2817449 3-(4-Pyridyl)-2-propyn-1-ol CAS No. 93524-95-9

3-(4-Pyridyl)-2-propyn-1-ol

Cat. No.: B2817449
CAS No.: 93524-95-9
M. Wt: 133.15
InChI Key: QYFHTILWEGBMKR-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-2-propyn-1-ol (CAS: 93524-95-9) is a pyridine derivative characterized by a propargyl alcohol moiety attached to the 4-position of a pyridine ring. Its molecular formula is C₈H₇NO, with a molecular weight of 133.15 g/mol . The compound is primarily used in research settings, particularly in medicinal chemistry and materials science, due to its reactive alkyne group and polar hydroxyl functionality. Key physicochemical properties include:

  • Solubility: Requires optimization in solvents like DMSO, with recommended storage at room temperature (RT) or -20°C to maintain stability .
  • Synthetic Utility: Serves as a precursor for heterocyclic compounds, including oxadiazoles with antiviral activity .

Properties

IUPAC Name

3-pyridin-4-ylprop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFHTILWEGBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridyl)-2-propyn-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl group of the 4-pyridinecarboxaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: The major product is 3-(4-Pyridyl)-2-propyn-1-one.

    Reduction: The major products are 3-(4-Pyridyl)-2-propen-1-ol or 3-(4-Pyridyl)-2-propyl-1-ol.

    Substitution: The products depend on the substituents introduced to the pyridine ring.

Scientific Research Applications

3-(4-Pyridyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridyl)-2-propyn-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key analogues of 3-(4-Pyridyl)-2-propyn-1-ol, highlighting structural variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound 93524-95-9 C₈H₇NO 133.15 4-pyridyl, propargyl alcohol
3-(Pyridin-2-yl)prop-2-yn-1-ol 29768-03-4 C₈H₇NO 133.15 2-pyridyl substitution (vs. 4-pyridyl); altered electronic distribution
3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol Not available C₈H₆ClNO 167.59 Chlorine substitution at pyridine 4-position; increased lipophilicity
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Not available C₈H₁₁FN₂O 170.19 Amino and fluorine substituents; propanol chain (vs. propynol); hydrogen bonding potential
3-(4-Phenoxyphenyl)prop-2-yn-1-ol 500709-32-0 C₁₅H₁₂O₂ 224.25 Phenoxyphenyl group; enhanced aromaticity and steric bulk

Physicochemical and Functional Differences

In contrast, 2-pyridyl substitution (CAS 29768-03-4) introduces steric hindrance near the propargyl group, possibly reducing reactivity .

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine in 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol increases electron-withdrawing effects, which may stabilize intermediates in nucleophilic reactions . Amino and fluorine groups in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol alter solubility and hydrogen-bonding capacity, making it suitable for CNS-targeting applications .

Backbone Modifications: Replacement of the propynol (alkyne) group with a propanol chain (single bond) reduces rigidity and conjugation, as seen in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol .

Aromatic vs.

Critical Analysis of Research Findings

  • Contradictions: While this compound derivatives exhibit antiviral activity , analogues with bulkier substituents (e.g., phenoxyphenyl) may face solubility challenges, limiting their therapeutic utility .
  • Data Gaps : CAS numbers and detailed solubility profiles for some analogues (e.g., 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol) remain unreported, hindering direct comparisons .

Biological Activity

3-(4-Pyridyl)-2-propyn-1-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₉N
Molecular Weight: 145.17 g/mol
Functional Groups: Pyridine ring, propynol moiety

The compound features a pyridine ring which enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that this compound has potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity: Preliminary investigations have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and modulation of cell cycle progression .
  • Enzyme Inhibition: This compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, it may act as an inhibitor of cytochrome P450 enzymes, influencing drug metabolism .

The biological effects of this compound are largely attributed to its interactions with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors or proteins, altering their activity. This can result in downstream effects on signaling pathways relevant to disease states.
  • Enzyme Interaction: By binding to the active sites of enzymes, it can inhibit their function or modify their activity, which is crucial in therapeutic contexts .

Case Studies

  • Antimicrobial Efficacy:
    A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies:
    In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound induces programmed cell death via mitochondrial pathways .

Comparative Analysis

To illustrate the unique properties of this compound compared to structurally similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
This compound Pyridine ring with propynol groupAntimicrobial and anticancer activities
3-(4-Pyridyl)-2-propen-1-ol Similar propenol structureExhibits distinct biological activity patterns
Gossypol Natural polyphenolKnown for its anti-cancer properties

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